Cidoxepin hydrochloride

Vue d'ensemble

Description

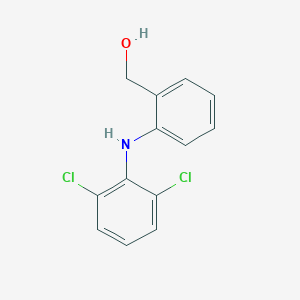

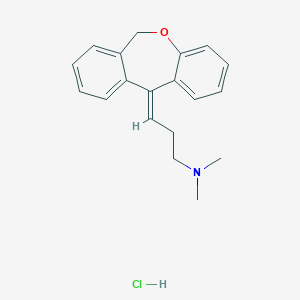

Cidoxepin hydrochloride is a psychotropic agent used for the treatment of depression, anxiety, manic-depressive disorder, and insomnia . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers with the (Z) stereoisomer corresponding to cidoxepin .

Synthesis Analysis

The synthesis method of Cidoxepin hydrochloride involves carrying out a nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one (compound A) and 3-chloropropyl-tert-butyl ether .Molecular Structure Analysis

The crystal structure of (E)-doxepin hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . The compound is essentially isostructural to amitriptyline hydrochloride .Chemical Reactions Analysis

Cidoxepin hydrochloride is considered to have similar activity to that of doxepin, acting as a serotonin–norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic . It is thought to have more antidepressant activity than trans-doxepin .Physical And Chemical Properties Analysis

Cidoxepin hydrochloride has a molecular formula of C19H22ClNO and a molecular weight of 315.84 . It has a water solubility of 0.0319 mg/mL, a logP of 4.08, and a pKa (Strongest Basic) of 9.76 .Applications De Recherche Scientifique

Dermatology: Treatment of Urticaria

Cidoxepin hydrochloride has been identified as a promising treatment for urticaria , commonly known as hives. It functions as an H1 receptor antagonist and SERT inhibitor, providing relief from the intense itching and discomfort associated with chronic urticaria .

Immunology: Immune System Diseases

In the realm of immunology, Cidoxepin HCl is being explored for its potential in treating immune system diseases . Its pharmacological action as an H1 receptor antagonist suggests it could modulate immune responses, particularly in conditions like allergic rhinitis and atopic dermatitis .

Oncology: Cancer Therapy

Although not its primary indication, Cidoxepin hydrochloride’s role in cancer therapy has been investigated. It’s been studied as a component in zwitterionic mesoporous nanoparticles used as a drug carrier for targeted cancer therapy, enhancing cellular uptake and drug release in the tumor microenvironment .

Psychopharmacology: Antidepressant Activity

Cidoxepin HCl, as the cis isomer of doxepin, exhibits properties of a serotonin–norepinephrine reuptake inhibitor . It has been suggested to have more antidepressant activity than its trans isomer, doxepin, and could be a potential candidate for treating depression with a unique pharmacological profile .

Neurology: Anticholinergic Effects

The compound has been reported to have significant anticholinergic activity , which could be beneficial in neurological disorders where cholinergic systems are overactive. This includes potential applications in neurogenic bladder disorders and Parkinson’s disease .

Pain Management: Analgesic Properties

Cidoxepin hydrochloride’s ability to inhibit the reuptake of serotonin and norepinephrine also lends it analgesic properties. It could be used in the management of chronic pain syndromes , including neuropathic pain and fibromyalgia .

Sleep Disorders: Insomnia Treatment

As a compound with sedative effects, Cidoxepin HCl may be useful in treating sleep disorders such as insomnia. Its efficacy in improving sleep maintenance and onset latency could be explored further in clinical trials .

Gastroenterology: Functional GI Disorders

The anticholinergic and sedative effects of Cidoxepin hydrochloride suggest it could be beneficial in treating functional gastrointestinal disorders . These include conditions like irritable bowel syndrome (IBS) where modulation of the enteric nervous system can alleviate symptoms .

Mécanisme D'action

Target of Action

Cidoxepin hydrochloride, also known as Cidoxepin HCl, primarily targets the Histamine H1 receptor and the Serotonin transporter (SERT) . The Histamine H1 receptor is involved in inflammatory responses, regulating physiological function in the gut, and acting as a neurotransmitter in the central nervous system . The Serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

Cidoxepin HCl acts as an antagonist of the Histamine H1 receptor and an inhibitor of the Serotonin transporter . By blocking the H1 receptor, Cidoxepin HCl can reduce inflammation and allergic reactions .

Biochemical Pathways

It is known to be involved in theneuroactive ligand-receptor interaction , synaptic vesicle cycle , serotonergic synapse , and inflammatory mediator regulation of TRP channels pathways . These pathways are crucial for neurotransmission, synaptic plasticity, mood regulation, and inflammatory responses .

Pharmacokinetics

Its stereoisomer, doxepin, has a bioavailability of 13–45% (mean 29%), is 76% protein-bound, and is metabolized in the liver by cyp2d6 and cyp2c19 . The elimination half-life of Doxepin is 8–24 hours (mean 17 hours), and it is excreted via the kidneys (~50%) and feces (minor) . These properties may impact the bioavailability and therapeutic window of Cidoxepin HCl.

Result of Action

The molecular and cellular effects of Cidoxepin HCl’s action are primarily related to its ability to increase serotonin levels and block histamine receptors. This can result in reduced inflammation, alleviation of allergic reactions, and potential mood enhancement . It’s worth noting that Cidoxepin HCl has been under development as an antihistamine for the treatment of chronic urticaria (hives) .

Action Environment

The action, efficacy, and stability of Cidoxepin HCl can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual genetic variations, such as polymorphisms in the CYP2D6 and CYP2C19 genes, can influence the metabolism of Cidoxepin HCl, potentially affecting its efficacy and side effect profile

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-CULRIWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cidoxepin hydrochloride | |

CAS RN |

25127-31-5, 1229-29-4 | |

| Record name | Cidoxepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIDOXEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)